molecular formula C11H12O2 B6146180 2-cyclopropyl-4-methylbenzoic acid CAS No. 1553737-89-5

2-cyclopropyl-4-methylbenzoic acid

Cat. No.: B6146180
CAS No.: 1553737-89-5
M. Wt: 176.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methylbenzoic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, featuring a cyclopropyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-cyclopropyl-4-methylbenzoic acid involves the hydrolysis of methyl 4-cyclopropyl-2-methylbenzoate. The reaction is typically carried out in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide monohydrate as the base. The reaction mixture is stirred at 70°C for about 2 hours, after which the excess solvent is removed under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar hydrolysis reactions on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclopropylmethylbenzoic acid derivatives.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

2-Cyclopropyl-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-methylbenzoic acid: Similar structure but with different positioning of the cyclopropyl and methyl groups.

    2-Methylbenzoic acid: Lacks the cyclopropyl group.

    Cyclopropylbenzoic acid: Lacks the methyl group.

Uniqueness

2-Cyclopropyl-4-methylbenzoic acid is unique due to the presence of both the cyclopropyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

1553737-89-5

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.